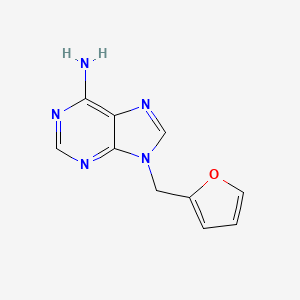
9-Furfuryladenine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Furfuryladenine, also known as this compound, is a useful research compound. Its molecular formula is C10H9N5O and its molecular weight is 215.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72874. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agricultural Applications
Plant Growth Regulator
9-Furfuryladenine is primarily used as a plant growth regulator. It promotes cell division and differentiation, enhancing plant growth and development. Its application can lead to improved yield and quality of crops. Studies have shown that kinetin can delay senescence in leaves, thereby extending the shelf life of fruits and vegetables.
Table 1: Effects of this compound on Plant Growth
| Plant Species | Application Rate (mg/L) | Effect on Growth |
|---|---|---|
| Tomato | 5 | Increased fruit weight |
| Cucumber | 10 | Enhanced leaf area |
| Lettuce | 15 | Delayed leaf senescence |
Biomedical Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases such as Huntington's disease and Parkinson's disease. The compound has been shown to restore phosphorylation levels of mutant huntingtin protein, which is critical in the pathophysiology of Huntington's disease.
Mechanism of Action
The neuroprotective mechanism involves the modulation of DNA damage repair pathways and reduction of oxidative stress. By promoting phosphorylation and reducing protein aggregation, this compound demonstrates potential as a therapeutic agent for neurodegenerative conditions.
Table 2: Neuroprotective Effects of this compound
| Study Type | Model Used | Key Findings |
|---|---|---|
| In vitro | Cortical Neurons | Reduced mutant huntingtin aggregation |
| In vivo | Huntington's Disease Mouse Model | Improved motor function and reduced pathology |
Case Studies
Case Study 1: Huntington's Disease
A study conducted by researchers demonstrated that treatment with this compound in a Huntington's disease mouse model resulted in a significant decrease in the levels of insoluble aggregates of mutant huntingtin. The treated mice exhibited improved behavioral outcomes compared to controls, suggesting that this compound may offer a novel therapeutic strategy for managing Huntington's disease symptoms .
Case Study 2: Familial Dysautonomia
In another study focusing on Familial Dysautonomia, administration of this compound restored proper RNA splicing associated with the ELP1 gene, leading to increased protein levels and amelioration of sensory deficits in affected mice. This highlights the compound's potential role in genetic disorders linked to splicing defects .
特性
CAS番号 |
2296-08-4 |
|---|---|
分子式 |
C10H9N5O |
分子量 |
215.21 g/mol |
IUPAC名 |
9-(furan-2-ylmethyl)purin-6-amine |
InChI |
InChI=1S/C10H9N5O/c11-9-8-10(13-5-12-9)15(6-14-8)4-7-2-1-3-16-7/h1-3,5-6H,4H2,(H2,11,12,13) |
InChIキー |
VQQPYKDHUQQMHY-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CN2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1=COC(=C1)CN2C=NC3=C(N=CN=C32)N |
Key on ui other cas no. |
2296-08-4 |
同義語 |
9-furfuryladenine SQ 4647 SQ-4647 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















